1-(3-Fluorophenyl)-3-methylbutan-1-amine
Overview
Description
1-(3-Fluorophenyl)-3-methylbutan-1-amine is a synthetic organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical and biological properties
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-methylbutan-1-amine typically involves several steps, starting with the preparation of the appropriate starting materials. One common synthetic route includes the following steps:
Preparation of 3-Fluorobenzaldehyde: This can be achieved through the fluorination of benzaldehyde using a suitable fluorinating agent.
Formation of 3-Fluorophenyl-2-nitropropene: The 3-fluorobenzaldehyde is then reacted with nitroethane in the presence of a base to form 3-fluorophenyl-2-nitropropene.
Reduction to this compound: The nitropropene is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into different amines or alcohols, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-(3-Fluorophenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-methylbutan-1-amine involves its interaction with monoamine neurotransmitter systems. It acts as a monoamine releaser, promoting the release of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and inhibition of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound’s fluorine substitution enhances its ability to cross the blood-brain barrier, making it more effective in exerting its central nervous system effects.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-methylbutan-1-amine can be compared with other substituted amphetamines, such as:
3-Fluoroamphetamine: Similar in structure but with different pharmacological properties.
4-Fluoroamphetamine: Another fluorinated amphetamine with distinct effects and applications.
3-Methylamphetamine: Lacks the fluorine substitution, resulting in different chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBSWZXWHGDDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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